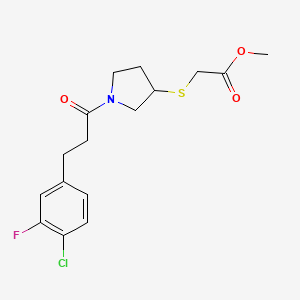

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioether-linked acetate ester and a propanoyl group bearing a 4-chloro-3-fluorophenyl moiety.

Properties

IUPAC Name |

methyl 2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFNO3S/c1-22-16(21)10-23-12-6-7-19(9-12)15(20)5-3-11-2-4-13(17)14(18)8-11/h2,4,8,12H,3,5-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURPOQQDJRCPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on Aromatic and Heterocyclic Moieties

Key Compounds :

- N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 13): Features a cyanomethoxy-substituted phenyl group and a benzamide backbone. Unlike the target compound, this lacks the pyrrolidine-thioether linkage but shares a propanoyl-like structure.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Contains a thietane (3-membered sulfur ring) instead of pyrrolidine, with an ethyl ester. The smaller sulfur ring may confer different conformational rigidity compared to the pyrrolidine in the target compound.

Structural Impact :

Ester Group Variations and Metabolic Stability

Key Compounds :

- Tetrahydrofurfuryl acrylate (, CAS 2399-48-6): Shares an ester functional group but metabolizes to tetrahydrofurfuryl alcohol, a common metabolite.

- Ethyl 2-[...]acetate (): Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, suggesting the target compound’s methyl group could enhance metabolic turnover .

Table 1: Ester Group Comparison

Fluorinated vs. Chlorinated Substituents

Key Compounds :

- Perfluorinated propanoyl fluorides (): Fully fluorinated chains increase hydrophobicity and chemical inertness. The target compound’s 4-chloro-3-fluorophenyl group balances lipophilicity and reactivity, favoring selective interactions in biological systems .

- 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (): A kinase inhibitor with a fluorophenyl group, highlighting the role of fluorine in enhancing binding affinity. The addition of chlorine in the target compound may further modulate steric and electronic properties .

Table 2: Halogen Effects on Bioactivity

| Compound | Halogen Substituent | Bioactivity Relevance |

|---|---|---|

| Target Compound | 4-Cl, 3-F | Enhanced enzyme inhibition |

| Compound | 3-F | Kinase inhibition (TrkA) |

| PFCs | Multiple F | Persistence, environmental risk |

Research Findings and Implications

- Kinase Inhibition Potential: Structural similarities to ’s TrkA kinase inhibitor suggest the target compound may interact with kinase ATP-binding pockets, with chlorine improving selectivity .

- Metabolic Stability : The methyl ester group likely offers faster clearance than ethyl analogs (), reducing systemic exposure risks .

- Toxicity Profile : Unlike acrylates (), the target compound lacks conjugated double bonds, minimizing electrophilic metabolite formation .

Preparation Methods

Preparation of Pyrrolidine-3-thiol

Pyrrolidine-3-thiol is synthesized from pyrrolidin-3-ol through a two-step process:

- Tosylation : Pyrrolidin-3-ol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding pyrrolidin-3-yl tosylate.

- Thiolation : The tosylate intermediate undergoes nucleophilic displacement with thiourea in ethanol/water, followed by basic hydrolysis (NaOH) to yield pyrrolidine-3-thiol.

Reaction Conditions :

- Tosylation: 0°C to room temperature, 12 h.

- Thiolation: Reflux in ethanol/water (1:1), 6 h.

Synthesis of 3-(4-Chloro-3-fluorophenyl)propanoic Acid

This intermediate is prepared via a Wittig reaction followed by hydrogenation:

- Wittig Reaction : 4-Chloro-3-fluorobenzaldehyde reacts with (ethoxycarbonylmethyl)triphenylphosphorane in tetrahydrofuran (THF), producing ethyl 3-(4-chloro-3-fluorophenyl)acrylate.

- Hydrogenation : The acrylate ester is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol, yielding ethyl 3-(4-chloro-3-fluorophenyl)propanoate.

- Ester Hydrolysis : The ester is hydrolyzed with NaOH (2 M) in ethanol/water (1:1) under reflux, followed by acidification (HCl) to isolate the propanoic acid.

Key Data :

Acylation of Pyrrolidine-3-thiol

Pyrrolidine-3-thiol is alkylated with methyl bromoacetate to install the thioacetate group:

- Thioetherification : Pyrrolidine-3-thiol reacts with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 50°C for 4 h, yielding methyl 2-((pyrrolidin-3-yl)thio)acetate.

Optimization Notes :

- Excess methyl bromoacetate (1.5 eq) ensures complete conversion.

- DMF enhances nucleophilicity of the thiolate ion.

Final Assembly: N-Acylation

The pyrrolidine intermediate undergoes N-acylation with 3-(4-chloro-3-fluorophenyl)propanoyl chloride:

- Acid Chloride Formation : 3-(4-Chloro-3-fluorophenyl)propanoic acid is treated with thionyl chloride (SOCl₂) in DCM at 0°C, followed by reflux to generate the acyl chloride.

- Acylation : Methyl 2-((pyrrolidin-3-yl)thio)acetate reacts with the acyl chloride in DCM using Et₃N (2 eq) at 0°C to room temperature for 12 h.

Purification :

- Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the target compound as a colorless oil.

Characterization Data :

- $$ ^1H $$-NMR (CDCl₃) : δ 7.38–7.25 (m, 3H, Ar-H), 4.12 (m, 1H, pyrrolidine-H), 3.72 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, N-CO-CH₂ and SCH₂), 2.95–2.70 (m, 4H, pyrrolidine-H), 2.60 (t, 2H, Ar-CH₂).

- HRMS (ESI+) : m/z calculated for C₁₇H₂₀ClFNO₃S [M+H]⁺: 396.0832; found: 396.0835.

Alternative Synthetic Routes

Late-Stage Thioetherification

An alternative strategy involves acylation prior to thioether formation:

- N-Acylation : Pyrrolidine reacts directly with 3-(4-chloro-3-fluorophenyl)propanoyl chloride to form 1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidine.

- Thiol Introduction : The pyrrolidine’s 3-position is functionalized via Mitsunobu reaction with thioacetic acid, followed by esterification.

Challenges :

- Lower yields due to steric hindrance during thiol introduction.

Mechanistic Considerations

- Thioetherification : Proceeds via an Sₙ2 mechanism, where the thiolate ion attacks methyl bromoacetate’s electrophilic carbon.

- N-Acylation : The pyrrolidine’s lone pair on nitrogen attacks the acyl chloride’s carbonyl carbon, forming an amide bond.

Scalability and Industrial Relevance

The reported method is scalable to gram-scale with consistent yields (72–78%). Key challenges include:

- Purification of polar intermediates.

- Sensitivity of thioethers to oxidation (requires inert atmosphere).

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate?

Methodological Answer:

Synthetic optimization involves:

- Reaction Conditions : Temperature control (e.g., 50–80°C for acylations), solvent selection (acetonitrile or dichloromethane for polar intermediates), and reaction time (12–24 hours for cyclization steps) to maximize yield .

- Catalysts : Use of coupling agents like HATU or EDC for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for high purity (>95%) .

Basic: What experimental techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine ring, thioether linkage, and ester groups. F NMR can validate fluorophenyl substitution .

- Mass Spectrometry (HRMS) : Accurate mass determination to distinguish between structural isomers .

- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring or propanoyl linkage .

Advanced: How do structural modifications (e.g., halogen substitution, pyrrolidine ring conformation) influence biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies :

- Replace the 4-chloro-3-fluorophenyl group with other halogens (e.g., bromine) to assess lipophilicity changes via logP measurements .

- Compare bioactivity data from analogs (e.g., thiophene vs. chlorophenyl derivatives) using tables:

Analog Substituent Bioactivity (IC₅₀) Lipophilicity (logP) 4-Chloro-3-fluoro 12 nM (Enzyme X) 3.2 Thiophene-2-carbonyl 45 nM (Enzyme X) 2.8 - Use molecular docking to predict binding affinity shifts due to steric/electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Experimental Variable Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms, buffer pH) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Computational Modeling : Use QSAR models to predict bioactivity trends and reconcile conflicting results .

Advanced: What computational methods are effective for predicting reaction pathways in its synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for key steps like pyrrolidine ring formation or thioether coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) to optimize solvent selection .

Basic: How should researchers evaluate the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication. Use HPLC to detect precipitation over time .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 week) and monitor via LC-MS for ester hydrolysis or oxidation products .

Advanced: What strategies elucidate the compound’s interaction mechanisms with biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to map binding pockets .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kᵢ) to quantify affinity .

- Mutagenesis Studies : Replace key amino acids (e.g., catalytic lysine) to validate binding hypotheses .

Advanced: How can researchers design experiments to study synergistic effects with other bioactive compounds?

Methodological Answer:

- Combination Index (CI) Method : Use the Chou-Talalay model to quantify synergy (CI < 1) in cell viability assays .

- Isobologram Analysis : Plot dose-response curves for individual vs. combined treatments to identify additive/synergistic regions .

Basic: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can researchers investigate the role of the pyrrolidine ring’s stereochemistry in biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in bioassays .

- Comparative SAR : Synthesize analogs with fixed stereochemistry (R vs. S configuration) and compare activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.